molecular formula C16H18N2O3S B1229734 Thiazole, 4-(4-nitrophenyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- CAS No. 88571-92-0

Thiazole, 4-(4-nitrophenyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-

Cat. No. B1229734
CAS RN: 88571-92-0
M. Wt: 318.4 g/mol
InChI Key: DQSMZCRNWAFLGI-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-4-oxanyl)-4-(4-nitrophenyl)thiazole is a C-nitro compound.

Scientific Research Applications

Reinvestigation and Corrected Assignments

A study by Peet and Sunder (1986) reinvestigated the previously misassigned structures of certain thiazole derivatives, specifically 2-(1H-Pyrazol-1-yl)-4-(4-nitrophenyl)thiazoles, which were initially thought to be thiazolo[2,3-c][1,2,4]triazepines. The corrected assignments were made through authentic syntheses and supported by mass spectrometry, showcasing the importance of thorough structural analysis in chemical research Peet & Sunder, 1986.

Fluorescent Solution and Solid-State Emitters

Wrona-Piotrowicz et al. (2015) synthesized derivatives combining pyrene and 4-hydroxythiazole fluorophores, exhibiting significant fluorescence in both solution and solid states. The large Stokes shifts observed were attributed to the intramolecular charge transfer character, highlighting the potential of thiazole derivatives in developing advanced fluorescent materials Wrona-Piotrowicz et al., 2015.

Anticancer Agent Development

Dawane (2022) explored novel 3-(substitutedphenyl)-2-(4-(substitutedphenyl)thiazol-2-yl)-2Hpyrazolo[3,4-d]thiazol-5(6H)-one derivatives for their efficacy against the human breast cancer cell line MDA-MB 231. Some derivatives demonstrated significant inhibitory activity, underscoring the potential of thiazole-based compounds in cancer therapy Dawane, 2022.

Antimicrobial and Antifungal Activities

A study by Sanjeeva Reddy et al. (2010) synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, showing promising antimicrobial activity against various bacteria and fungi. This research suggests the versatility of thiazole derivatives in developing new antimicrobial agents Sanjeeva Reddy et al., 2010.

Interaction with Human Serum Albumin

Moghadam et al. (2017) investigated the interaction between human serum albumin and a specific thiazole derivative, revealing insights into the binding process and potential denaturing effects. This study contributes to understanding the bio-interactions of thiazole compounds, which is crucial for their biomedical applications Moghadam et al., 2017.

properties

CAS RN

88571-92-0

Product Name

Thiazole, 4-(4-nitrophenyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)-4-(4-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C16H18N2O3S/c1-16(2)9-12(7-8-21-16)15-17-14(10-22-15)11-3-5-13(6-4-11)18(19)20/h3-6,10,12H,7-9H2,1-2H3

InChI Key

DQSMZCRNWAFLGI-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(CCO1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

solubility

19.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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